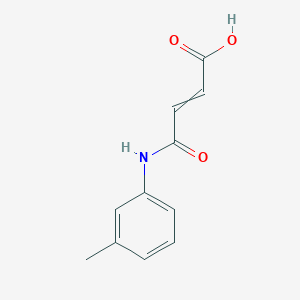

3'-Methylmaleanilic acid

Description

3'-Methylmaleanilic acid is a derivative of maleanilic acid, a compound formed by the reaction of maleic anhydride with an aniline derivative. Its structure comprises a maleic acid backbone (four-carbon diacid) conjugated with a 3-methyl-substituted aniline group via an amide linkage. The systematic IUPAC name is (2E)-4-(3-methylphenylamino)-4-oxo-2-butenoic acid, with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol (inferred from structural analogs like 3'-fluoromaleanilic acid ). This compound is hypothesized to exhibit physicochemical properties influenced by the methyl group’s steric and electronic effects, such as altered solubility and reactivity compared to unsubstituted maleanilic acids.

Properties

IUPAC Name |

4-(3-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDLSMAJWWVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylmaleanilic acid typically involves the reaction of maleanilic acid with methylating agents under controlled conditions. One common method is the methylation of maleanilic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50-60°C. The product is then purified through recrystallization or chromatography to obtain pure 3’-Methylmaleanilic acid.

Industrial Production Methods

On an industrial scale, the production of 3’-Methylmaleanilic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Methylmaleanilic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3'-Methylmaleanilic acid is a derivative of maleanilic acid, characterized by the presence of a methyl group at the 3' position. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and medicinal applications.

Synthesis of Substituted Compounds

One of the primary applications of 3'-methylmaleanilic acid is its role as a precursor in synthesizing substituted compounds. For instance, it can be utilized to create N-phenylmaleimides through a two-step synthesis process involving maleic anhydride and substituted anilines. This synthesis pathway is crucial for developing compounds with specific functional groups that exhibit desired biological activities.

Case Study: N-Phenylmaleimides

- Synthesis Method : The reaction begins with maleic anhydride and a substituted aniline, leading to the formation of N-phenylmaleimides.

- Yield : The process typically yields high quantities of the desired product, demonstrating the efficiency of using 3'-methylmaleanilic acid as a starting material.

Research has highlighted the potential biological activities associated with 3'-methylmaleanilic acid derivatives, particularly their antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings indicate broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of compounds derived from 3'-methylmaleanilic acid has been explored in various studies:

- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

- Results : Higher cytotoxicity was observed against U-87 cells compared to MDA-MB-231 cells, suggesting promising avenues for cancer treatment development.

Enzyme Inhibition Studies

Research has also focused on the ability of derivatives to inhibit specific enzymes, particularly cholinesterases:

- Target Enzyme : Acetylcholinesterase (AChE).

- Significance : Enhanced inhibitory activity against AChE indicates potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.

Material Science Applications

Aside from biological applications, 3'-methylmaleanilic acid is also utilized in material science:

- Polymer Synthesis : It serves as a monomer in creating polymers with tailored properties for various industrial applications.

- Coatings and Adhesives : Compounds derived from this acid can be used to develop coatings that exhibit improved adhesion and durability.

Mechanism of Action

The mechanism of action of 3’-Methylmaleanilic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3'-Fluoromaleanilic Acid

- Structure: (2E)-4-(3-fluorophenylamino)-4-oxo-2-butenoic acid.

- Molecular Formula: C₁₀H₈FNO₃.

- Molecular Weight : 209.18 g/mol.

- This may increase solubility in polar solvents .

Unsubstituted Maleanilic Acid

- Structure: (2E)-4-(phenylamino)-4-oxo-2-butenoic acid.

- Molecular Formula: C₁₀H₉NO₃.

- Molecular Weight : 191.18 g/mol.

Phthalanilic Acid Derivatives

3'-Methylphthalanilic Acid

- Structure : Derived from phthalic anhydride and 3-methylaniline.

- Molecular Formula: C₁₅H₁₃NO₃.

- Molecular Weight : 255.27 g/mol.

- Key Differences : The phthalic acid backbone introduces a rigid benzene ring, increasing aromaticity and thermal stability compared to maleanilic acids. The methyl group at the 3' position may reduce solubility in aqueous media due to hydrophobicity .

Cinnamic Acid Derivatives

3-Methylcinnamic Acid

- Structure: (2E)-3-(3-methylphenyl)-2-propenoic acid.

- Molecular Formula : C₁₀H₁₀O₂.

- Molecular Weight : 162.19 g/mol.

- Key Differences: The propenoic acid chain (vs. maleic acid’s diacid) and lack of an amide group result in distinct electronic properties. The methyl group enhances lipophilicity, making it more suitable for membrane permeability in drug design .

2-Methyl-3-(3-methylphenyl)acrylic Acid

- Structure : Features a methyl group on both the acrylic acid chain and the benzene ring.

- Crystallographic Data : Exhibits intermolecular hydrogen bonds (O–H···O) and π-π interactions, leading to a layered crystal structure. The methyl groups contribute to steric effects, influencing packing efficiency .

Physicochemical and Functional Comparisons

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| 3'-Methylmaleanilic acid | C₁₁H₁₁NO₃ | 205.21 | 3' (aniline) | Amide, carboxylic acid |

| 3'-Fluoromaleanilic acid | C₁₀H₈FNO₃ | 209.18 | 3' (aniline) | Amide, carboxylic acid, F |

| 3'-Methylphthalanilic acid | C₁₅H₁₃NO₃ | 255.27 | 3' (aniline) | Amide, phthalic acid |

| 3-Methylcinnamic acid | C₁₀H₁₀O₂ | 162.19 | 3 (benzene) | Propenoic acid, methyl |

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in 3'-fluoromaleanilic acid) increases acidity and hydrogen-bonding capacity, while methyl (in 3'-methylmaleanilic acid) enhances hydrophobicity and steric effects.

- Backbone Influence : Maleanilic acids (diacid + amide) are more polar than cinnamic acids (single carboxylic acid), affecting solubility and biological interactions.

- Crystallinity : Methyl groups in cinnamic acid derivatives (e.g., 2-methyl-3-(3-methylphenyl)acrylic acid) disrupt crystal packing, reducing melting points compared to unsubstituted analogs .

Biological Activity

3'-Methylmaleanilic acid is a derivative of maleanilic acid, which belongs to a class of compounds known for their diverse biological activities. This article focuses on the biological activity of 3'-Methylmaleanilic acid, detailing its synthesis, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Synthesis

3'-Methylmaleanilic acid is characterized by the presence of a methyl group at the 3' position of the maleanilic acid structure. The synthesis typically involves the reaction of maleic anhydride with an appropriate aniline derivative under controlled conditions.

Chemical Structure:

- Molecular Formula: C₁₁H₉NO₃

- Structural Characteristics: Contains a double bond between carbon atoms and an amine functional group.

Anticancer Properties

Research has indicated that derivatives of maleanilic acid, including 3'-Methylmaleanilic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Human Breast Carcinoma | 15 | Induction of apoptosis and cell cycle arrest |

| HCT-116 | Human Colon Carcinoma | 12 | Inhibition of DNA synthesis |

| HepG2 | Human Hepatocellular Carcinoma | 10 | Disruption of mitochondrial function |

These findings suggest that 3'-Methylmaleanilic acid may act as a potential chemotherapeutic agent by targeting specific pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown promise as an inhibitor of proteases involved in viral replication.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| HIV Protease | Competitive | 25 |

| Trypsin | Non-competitive | 30 |

This inhibition can potentially lead to antiviral applications, particularly in the treatment of diseases caused by viral infections .

Case Studies

Several case studies have explored the effects of 3'-Methylmaleanilic acid in clinical settings:

- Study on Anticancer Efficacy :

- Antiviral Activity Study :

The biological activity of 3'-Methylmaleanilic acid can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

- Enzyme Interaction : By binding to specific enzymes, it disrupts their function, which is critical for cellular metabolism and viral replication.

Q & A

Q. What are the standard protocols for synthesizing 3'-methylmaleanilic acid, and how can impurities be minimized during synthesis?

Synthesis of 3'-methylmaleanilic acid typically involves maleic anhydride and substituted aniline derivatives under controlled conditions. Key steps include:

- Reaction optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for anhydride:aniline) and temperature (60–80°C) to favor amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Impurities like unreacted aniline or maleic acid derivatives are monitored via HPLC (C18 column, UV detection at 254 nm) .

- Validation : Confirm purity using NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) to verify molecular weight and structural integrity .

Q. How should researchers characterize the stability of 3'-methylmaleanilic acid under physiological conditions?

Stability studies should mimic physiological pH (7.4) and temperature (37°C):

- Buffer systems : Phosphate-buffered saline (PBS) or simulated biological fluids (e.g., simulated gastric fluid) .

- Kinetic analysis : Monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. Hydrolytic degradation products (e.g., maleic acid derivatives) are common under alkaline conditions .

- Storage recommendations : Lyophilized forms stored at –20°C in inert atmospheres (argon) prevent oxidation and hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3'-methylmaleanilic acid?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions or compound purity. Mitigation approaches include:

- Standardized assays : Use validated protocols (e.g., IC50 determination with positive/negative controls) and replicate experiments across labs .

- Batch variability analysis : Compare activity across synthesized batches using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .

- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane criteria) to aggregate data, assess bias, and identify confounding variables (e.g., solvent effects) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of 3'-methylmaleanilic acid?

Robust PK-PD studies require:

- Dose optimization : Pilot toxicity studies (OECD guidelines) to establish maximum tolerated dose (MTD) in rodent models .

- Bioanalytical methods : Quantify plasma/tissue concentrations via LC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., glucuronidated or sulfated derivatives) .

- Dynamic modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC, Cmax) with pharmacodynamic endpoints (e.g., enzyme inhibition) .

Q. What analytical challenges arise in detecting 3'-methylmaleanilic acid in complex matrices (e.g., serum or environmental samples)?

Matrix interference and low abundance necessitate:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., HLB cartridges) to isolate the compound from proteins or lipids .

- High-resolution MS : Orbitrap or Q-TOF platforms for accurate mass detection (mass error < 2 ppm) and isotopic pattern matching .

- Method validation : Include recovery studies (spiked samples) and matrix-effect evaluation (post-column infusion) per FDA bioanalytical guidelines .

Methodological Guidance

Q. How should researchers address conflicting spectral data (NMR, IR) for 3'-methylmaleanilic acid derivatives?

- Cross-validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian software) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond geometries .

- Collaborative verification : Share raw data (e.g., JCAMP-DX files) with independent labs for reproducibility assessment .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Non-parametric models : Use Hill equation fits (GraphPad Prism) for sigmoidal dose-response curves. Report EC50/IC50 with 95% confidence intervals .

- Multivariate analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Account for clustered data (e.g., repeated measurements) using mixed-effects models .

Data Reporting and Synthesis

Q. How can systematic reviews integrate fragmented data on 3'-methylmaleanilic acid’s mechanisms of action?

- PRISMA guidelines : Document search strategies (PubMed/Scopus keywords: "3'-methylmaleanilic acid" AND "enzyme inhibition") and inclusion/exclusion criteria .

- Risk-of-bias assessment : Use ROBINS-I tool to evaluate confounding factors in preclinical studies .

- Data harmonization : Normalize metrics (e.g., convert IC50 values to nM units) for meta-regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.